molecular formula C12H18BrNO B2772605 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide CAS No. 2253640-85-4

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

Cat. No.: B2772605
CAS No.: 2253640-85-4
M. Wt: 272.186
InChI Key: SRNDVJPBDAXPLV-UHFFFAOYSA-N
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Description

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C12H17NO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide can be compared with other tetrahydroisoquinoline derivatives:

    Similar Compounds: 1,2,3,4-Tetrahydroisoquinoline, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, and 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one.

    Uniqueness: The presence of the isopropyl group and the hydrobromide salt form distinguishes it from other derivatives, potentially enhancing its biological activity and solubility.

Properties

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNDVJPBDAXPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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